Crystallographically‑Validated IDO1 Inhibitor Pharmacophore: 16.4 nM Lead Compound Derived from the Same Core
While [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol itself has not been directly assayed against IDO1 in published literature, its core pharmacophore—3-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole—has been co‑crystallized with human IDO1 and advanced through SAR optimization to yield a potent inhibitor (compound 12 series) with hIDO1 IC50 = 16.4 nM [1]. The crystallographic data (PDB 6KW7) reveal that the 4‑bromophenyl‑imidazothiazole core engages in a unique sulfur‑aromatic interaction network with F163 and F226 of IDO1, a structural feature that is absent in other imidazothiazole positional isomers lacking the 4‑bromophenyl substitution at the 3/6‑position [1].
| Evidence Dimension | Human IDO1 inhibitory potency (SAR lead compound containing the same 3/6-(4-bromophenyl)imidazo[2,1-b]thiazole core) |
|---|---|
| Target Compound Data | Core pharmacophore validated; advanced lead compound (thiourea derivative) achieved IC50 = 16.4 nM |
| Comparator Or Baseline | Related IDO1 inhibitors lacking the sulfur‑aromatic interaction network; epacadostat (phase III IDO1 inhibitor) did not meet primary endpoint |
| Quantified Difference | Not applicable (class‑level inference; compound is core scaffold, not the active inhibitor) |
| Conditions | Human IDO1 recombinant enzyme assay; X‑ray cocrystal structure (PDB 6KW7, resolution not specified in abstract) |
Why This Matters
This crystallographic validation of the exact core pharmacophore provides confidence that [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol serves as a structurally‑informed starting point for IDO1‑targeted medicinal chemistry programs, as opposed to unvalidated imidazothiazole scaffolds.
- [1] Peng YH, Liao FY, Tseng CT, et al. Unique Sulfur-Aromatic Interactions Contribute to the Binding of Potent Imidazothiazole Indoleamine 2,3-Dioxygenase Inhibitors. J Med Chem. 2020;63(4):1642-1659. View Source
